Indomethacin sodium trihydrate is the sodium salt form of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) widely used for its anti-inflammatory, analgesic, and antipyretic properties. It is classified as an indole-acetic acid derivative, with the chemical formula . Indomethacin sodium trihydrate is not found in nature but is synthesized for pharmaceutical applications.
The synthesis of indomethacin sodium trihydrate typically involves the reaction of indomethacin acid with sodium hydroxide or other sodium bases in an aqueous medium. The molar ratio of indomethacin acid to sodium base is maintained between 1:0.90 to 0.99, with a pH range of 8.0 to 8.5 during the reaction .
Technical Details:
Indomethacin sodium trihydrate has a complex molecular structure characterized by its indole ring system and a p-chlorobenzoyl group. The molecular structure can be represented as follows:
Indomethacin sodium trihydrate participates in various chemical reactions typical of NSAIDs, primarily involving its interaction with cyclooxygenase enzymes. The primary reaction mechanism involves the inhibition of cyclooxygenase activity, thereby reducing the production of pro-inflammatory mediators.
Technical Details:
Indomethacin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins and thromboxanes from arachidonic acid, resulting in reduced inflammation, pain, and fever.
Process:
Relevant Data:
Indomethacin sodium trihydrate is utilized extensively in clinical settings for:
The compound's ability to effectively reduce inflammation while being administered in a stable crystalline form enhances its therapeutic potential across various medical applications.
Indomethacin sodium trihydrate is formed by reacting indomethacin (a weak acid with pKa ~4.5) with sodium hydroxide, yielding a water-soluble sodium salt coordinated with three water molecules. The parent indomethacin molecule comprises an indole acetic acid core with p-chlorobenzoyl and methoxy substituents, contributing to its potent cyclooxygenase (COX) inhibition [2] [5].
Table 1: Key Physicochemical Properties
Property | Indomethacin Free Acid | Indomethacin Sodium Trihydrate |
---|---|---|
Molecular Formula | C₁₉H₁₆ClNO₄ | C₁₉H₁₆ClNO₄·Na·3H₂O |
Aqueous Solubility | 0.02 mg/mL (poor) | >50 mg/mL (high) |
Physical State | Crystalline solid | Crystalline hydrate |
Primary Advantage | N/A | Enables IV formulation |
The trihydrate form achieves enhanced solubility (>50 mg/mL) compared to the free acid (0.02 mg/mL), making it feasible for injectable formulations [3]. This transformation occurs without altering the fundamental pharmacological mechanism: non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis. Notably, this inhibition is exploited therapeutically in PDA closure, where reduced prostaglandin E₂ (PGE₂) facilitates ductus arteriosus constriction in premature infants [1] [2].
Beyond prostaglandin inhibition, evidence suggests indomethacin exhibits unique antiviral properties and direct neuronal effects not universally shared by all NSAIDs. These include protein kinase R (PKR) activation and inhibition of phospholipase A₂, potentially contributing to its efficacy in "indomethacin-responsive" headache disorders [2] [4].
The development timeline of indomethacin sodium trihydrate reflects iterative advancements in drug delivery:
Table 2: Key Regulatory and Development Milestones
Year | Development Milestone | Significance |
---|---|---|
1963 | Discovery of indomethacin | Novel indole acetic acid NSAID synthesized |
1965 | FDA approval of indomethacin (Indocin®) | First commercial oral formulation (free acid) |
1980s | Sodium salt trihydrate characterization | Solution for injectable delivery identified |
~2000 | IV formulation approval (PDA) | Critical neonatal indication addressed |
2014 | Tivorbex® (oral sodium salt) approved | Enhanced absorption for acute pain |
The IV formulation faced significant manufacturing challenges. Lyophilization (freeze-drying) was adopted to produce a stable powder for reconstitution. However, stability issues emerged, leading to Class I recalls due to particulate formation upon reconstitution, attributed to crystallization instability under stress conditions [3].
Indomethacin sodium trihydrate exemplifies how salt engineering facilitates clinical translation of BCS Class II APIs:
Lyophilization Enabler: The salt’s solubility allows preparation of concentrated solutions (e.g., 1 mg/mL) suitable for lyophilization. The process involves freezing the solution and sublimating ice under vacuum to form a porous "plug." This plug must maintain cosmetic elegance (structure, color) and resist plug collapse or recrystallization during storage. Studies show storage at 40°C/75% relative humidity (RH) causes complete plug collapse and crystal growth within two months, emphasizing stringent storage requirements [3].
Stability Challenges: Despite advantages, the amorphous nature of the lyophilized matrix is thermodynamically unstable. Residual moisture acts as a plasticizer, lowering the glass transition temperature (Tg) and promoting molecular mobility that facilitates recrystallization. This risk is magnified during temperature excursions, potentially generating particulates upon reconstitution—a critical concern leading to FDA Class I recalls due to embolization risks [3]. Analytical techniques like X-ray Powder Diffraction (XRPD) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for monitoring crystalline transitions.
Formulation Interactions: In solid oral dosage forms (e.g., granules), indomethacin sodium trihydrate exhibits complex interactions with excipients. Basic fillers like dicalcium phosphate can induce salt disproportionation, reverting to the insoluble free acid and compromising dissolution. This necessitates careful excipient selection (e.g., neutral microcrystalline cellulose) to maintain solubility advantages [6].
Beyond Parenterals: The sodium salt’s solubility also benefits non-IV formulations. Rectal suppositories (50 mg) provide an alternative route for postoperative pain, while ophthalmic solutions (though less common) leverage solubility for ocular inflammation management, albeit with risks of corneal toxicity [2] [5].
Table 3: Pharmaceutical Applications and Technical Considerations
Formulation Type | Technical Advantage | Key Challenge |
---|---|---|
Lyophilized IV Powder | Enables 100% bioavailability in PDA treatment | Recrystallization during storage/transport |
Oral Capsules (Tivorbex®) | Faster absorption vs. free acid | Sensitivity to acidic gastric environment |
Rectal Suppositories | Bypasses first-pass metabolism; useful post-surgery | Variable patient acceptability |
Granules/Tablets | Improved dissolution over free acid | Incompatibility with basic fillers |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1